

A Comparative Guide to I(f) Channel Inhibitors: YM758 Phosphate and Ivabradine

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Compound of Interest

Compound Name: YM758 phosphate

Cat. No.: B1683504

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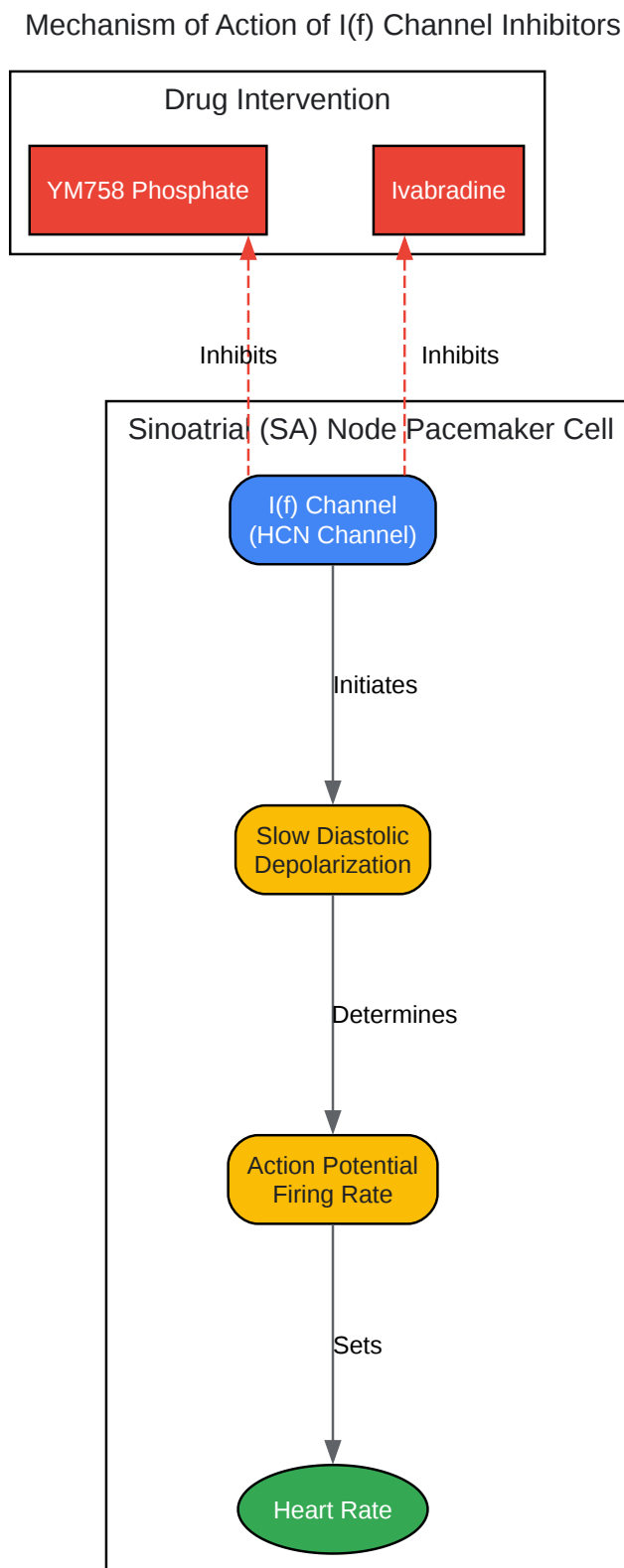
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective I(f) channel inhibitors, **YM758 phosphate** and Ivabradine, for their application in heart rate reduction. While both compounds target the same ion channel to achieve their therapeutic effect, they are at vastly different stages of development. Ivabradine is a clinically approved drug with a wealth of data from large-scale clinical trials. In contrast, **YM758 phosphate** is a preclinical compound, and publicly available information is limited to in vitro and preclinical studies. This guide will present the available data for both, highlighting the established clinical profile of Ivabradine and the preclinical characteristics of **YM758 phosphate**.

Mechanism of Action: Targeting the Pacemaker Current

Both **YM758 phosphate** and Ivabradine exert their heart rate-lowering effects by selectively inhibiting the "funny" current (I_f) in the sinoatrial (SA) node of the heart.^{[1][2][3][4][5]} The I_f current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a key determinant of the diastolic depolarization slope in SA node cells, thus controlling the heart's pacemaker activity.^{[2][3]} By blocking this current, both drugs reduce the pacemaker firing rate, leading to a dose-dependent decrease in heart rate without affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.^{[1][4][6]}

Below is a diagram illustrating the signaling pathway through which I(f) channel inhibitors modulate heart rate.



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Caption: Signaling pathway of I(f) channel inhibitors in the SA node.

Performance Data: A Tale of Two Development Stages

The available data for **YM758 phosphate** and Ivabradine reflect their different stages in the drug development pipeline.

YM758 Phosphate: Preclinical Profile

Information on **YM758 phosphate** is limited to preclinical characterization. It has been identified as a novel and selective I(f) channel inhibitor. In vitro studies have focused on its metabolism, primarily mediated by CYP2D6 and CYP3A4 enzymes. There is no publicly available in vivo data from animal models detailing the dose-dependent effects on heart rate reduction or comparative efficacy against other heart rate-lowering agents.

Feature	YM758 Phosphate
Development Stage	Preclinical
Mechanism of Action	Selective I(f) channel inhibitor
Reported Efficacy	Heart rate reduction (based on mechanism)
Clinical Data	Not available
Safety Profile	Not established in humans

Ivabradine: Clinical Efficacy and Safety

Ivabradine has been extensively studied in large-scale clinical trials, establishing its efficacy and safety profile for the treatment of chronic stable angina and chronic heart failure.

Efficacy in Heart Rate Reduction and Clinical Outcomes:

Multiple clinical trials have demonstrated Ivabradine's ability to effectively reduce heart rate and improve clinical outcomes in specific patient populations.

Trial	Patient Population	Treatment	Heart Rate Reduction (vs. Placebo)	Key Outcomes
SHIFT[7][8][9][10][11]	Chronic heart failure (LVEF $\leq 35\%$), sinus rhythm, HR ≥ 70 bpm	Ivabradine + standard therapy	~11 bpm reduction from baseline in the Ivabradine group.[8]	Reduced the composite endpoint of cardiovascular death or hospital admission for worsening heart failure.[8][10]
BEAUTIFUL[12][13][14][15][16]	Stable coronary artery disease and left ventricular systolic dysfunction	Ivabradine + standard therapy	Reduced heart rate by 6 bpm at 12 months.[12]	No significant effect on the primary composite endpoint. In a subgroup with baseline HR ≥ 70 bpm, it reduced admission for fatal and non-fatal myocardial infarction and coronary revascularization .[12][15]
SIGNIFY[17][18][19][20][21][22]	Stable coronary artery disease without clinical heart failure, HR ≥ 70 bpm	Ivabradine	Mean heart rate was 60.7 bpm in the Ivabradine group vs. 70.6 bpm in the placebo group at 3 months.[17][18][20]	Did not reduce the primary composite endpoint of cardiovascular death or non-fatal myocardial infarction.[17][18][20]

INITIATIVE[23]	Stable angina	Ivabradine vs. Atenolol	Dose-dependent reduction in heart rate at rest and during exercise.	Non-inferior to atenolol in improving exercise tolerance.
REDUCTION[23]	Stable angina	Ivabradine	Reduced heart rate from 82.9 bpm to 70.4 bpm.	Improved angina symptoms and reduced the frequency of angina attacks.

Safety and Tolerability of Ivabradine:

The safety profile of Ivabradine is well-characterized from its extensive clinical trial program and post-marketing surveillance.

Adverse Event	Incidence in Ivabradine Groups (Clinical Trials)
Bradycardia	The most common cardiovascular adverse event.[24] Symptomatic bradycardia occurred in approximately 5% of patients in a study on chronic heart failure.[24]
Phosphenes (Luminous Phenomena)	A common non-cardiovascular adverse event. [24]
Atrial Fibrillation	A meta-analysis suggests a potential increased risk.[24]
Other	Dizziness, headache.

Experimental Protocols

Key Ivabradine Clinical Trials: Methodologies

SHIFT (Systolic Heart failure treatment with the If inhibitor ivabradine Trial)[7][8][9][10][11]

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
- Participants: Patients with symptomatic chronic heart failure, left ventricular ejection fraction (LVEF) of 35% or less, in sinus rhythm with a resting heart rate of 70 beats per minute (bpm) or higher, who had been admitted to a hospital for heart failure within the previous 12 months, and were receiving stable background therapy.
- Intervention: Patients were randomly assigned to receive either ivabradine (starting at 5 mg twice daily, titrated up to 7.5 mg twice daily) or placebo, in addition to their standard heart failure medication.
- Primary Endpoint: The composite of cardiovascular death or hospital admission for worsening heart failure.

BEAUTIFUL (morBidity-mortality EvAIUaTion of the If inhibitor ivabradine in patients with coronary disease and left-ventricULar dysfunction)[12][13][14][15][16]

- Study Design: Randomized, double-blind, placebo-controlled trial.
- Participants: Patients with stable coronary artery disease and an LVEF of less than 40%.
- Intervention: Patients were randomized to receive either ivabradine (target dose of 7.5 mg twice daily) or placebo, on top of optimal medical therapy for coronary artery disease.
- Primary Endpoint: A composite of cardiovascular death, admission to hospital for acute myocardial infarction, and admission to hospital for new onset or worsening heart failure.

SIGNIFY (Study assessInG the morbidity-mortality beNefits of the If inhibitor ivabradine in patients with coronarY artery disease)[17][18][19][20][21][22]

- Study Design: Randomized, double-blind, placebo-controlled trial.
- Participants: Patients with stable coronary artery disease without clinical heart failure and a resting heart rate of 70 bpm or more.
- Intervention: Patients were assigned to receive either ivabradine (titrated to a target dose of 10 mg twice daily) or placebo.

- Primary Endpoint: The composite of death from cardiovascular causes or nonfatal myocardial infarction.

YM758 Phosphate: Preclinical Experimental Approach

As clinical trial data for **YM758 phosphate** is not available, the methodologies described are based on typical preclinical in vitro studies for drug metabolism.

- Objective: To investigate the in vitro metabolism of YM758 and identify the cytochrome P450 (CYP) isozymes involved.
- Methodology:
 - Incubation of YM758 with pooled human liver microsomes.
 - Analysis of metabolites using liquid chromatography-mass spectrometry (LC-MS).
 - Use of a panel of recombinant human CYP enzymes to identify the specific isoforms responsible for metabolite formation.
 - Inhibition studies with known CYP inhibitors to confirm the involvement of specific enzymes.

Summary and Future Directions

The comparison between **YM758 phosphate** and Ivabradine is a comparison between a preclinical candidate and an established clinical therapeutic.

- Ivabradine is a well-documented I(f) channel inhibitor with proven efficacy in reducing heart rate and improving outcomes in specific cardiovascular patient populations. Its safety profile is well-established through extensive clinical trials.
- **YM758 Phosphate** is a promising preclinical compound that shares the same mechanism of action as Ivabradine. However, its efficacy and safety in humans remain to be determined through clinical trials.

For researchers and drug development professionals, Ivabradine serves as a benchmark for the development of new I(f) channel inhibitors. Future preclinical and clinical studies on **YM758**

phosphate will be necessary to elucidate its potential therapeutic role and to draw any meaningful comparisons with Ivabradine in terms of clinical performance. Head-to-head clinical trials would be the definitive method to compare the efficacy and safety of these two agents.

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